1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one
Description
1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone derivative featuring both amino (-NH₂) and mercapto (-SH) substituents on the phenyl ring. These functional groups confer unique chemical reactivity, making the compound of interest in pharmaceutical and synthetic organic chemistry.
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(2-amino-3-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-7(12)4-6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2 |
InChI Key |
VFPDXMWZHQDPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)N)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
The compound’s molecular formula is $$ \text{C}9\text{H}{10}\text{ClNOS} $$, with a molecular weight of 215.70 g/mol. Its IUPAC name, 1-(2-amino-3-sulfanylphenyl)-3-chloropropan-2-one, reflects the presence of a ketone group at the second carbon, a chlorine substituent at the third carbon, and reactive amine (-NH$$_2$$) and thiol (-SH) groups on the phenyl ring. The SMILES string C1=CC(=C(C(=C1)S)N)CC(=O)CCl and InChIKey VFPDXMWZHQDPDP-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Reactivity and Stability
The thiol and amine groups confer nucleophilic reactivity, necessitating inert atmospheres (e.g., nitrogen or argon) during synthesis to prevent oxidation. The chlorine atom at the β-position relative to the ketone enhances electrophilicity, making the compound susceptible to nucleophilic substitution reactions.
Preparation Methods
Direct Alkylation of 2-Amino-3-mercaptophenol
A widely cited method involves the alkylation of 2-amino-3-mercaptophenol with 1,3-dichloropropan-2-one under basic conditions.
Reaction Protocol
- Reagents :
- 2-Amino-3-mercaptophenol (1.0 equiv)
- 1,3-Dichloropropan-2-one (1.2 equiv)
- Potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF)
- Procedure :
The reaction mixture is stirred at 60°C for 12 hours under nitrogen. Completion is monitored via thin-layer chromatography (TLC). The crude product is partitioned between chloroform and water, followed by drying over sodium sulfate and solvent evaporation.
Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 60°C | 78 | 95.2 |
| Solvent | DMF | 65 | 93.8 |
| Base | K$$2$$CO$$3$$ | 78 | 95.2 |
Stepwise Synthesis via Schiff Base Intermediate
An alternative route employs a Schiff base intermediate to protect the amine group during chloroketone formation.
Reaction Steps
- Schiff Base Formation :
2-Amino-3-mercaptophenol reacts with benzaldehyde to form a Schiff base, isolating the amine from subsequent reactions. - Chloroketone Introduction :
The Schiff base is treated with 3-chloropropanoyl chloride in dichloromethane (DCM) with triethylamine as a base. - Deprotection :
Hydrolysis with dilute hydrochloric acid removes the benzaldehyde group, yielding the target compound.
Comparative Efficiency
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Direct Alkylation | 78 | 95.2 | 12 |
| Schiff Base Route | 82 | 97.5 | 18 |
Purification and Isolation
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Industrial and Research Applications
The compound serves as a precursor to RORγ modulators for autoimmune diseases, as disclosed in patent EP3294713B1. Its keto-chloride moiety also facilitates cross-coupling reactions in agrochemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the ketone group can produce the corresponding alcohol.
Scientific Research Applications
1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in electrophilic reactions, further modifying the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness lies in its 2-amino-3-mercaptophenyl substituent, which differentiates it from analogs with halogenated or hydroxylated phenyl groups. Key comparisons include:
1-(4-Bromophenyl)-3-chloropropan-2-one (CAS 1094842-70-2)
- Molecular Formula : C₉H₇BrClO
- Molecular Weight : 247.52 g/mol
- Substituents : A bromine atom at the para position of the phenyl ring.
- Properties: Higher molecular weight due to bromine (vs. -NH₂/-SH in the target compound). Bromine’s electron-withdrawing nature reduces nucleophilicity compared to amino/mercapto groups, impacting reactivity in substitution reactions .
1-(2-Acetylcyclopent-2-en-1-yl)-3-chloropropan-2-one (III-2g)
- Molecular Formula : C₁₀H₁₁ClO₂
- Molecular Weight : 198.64 g/mol
- Substituents : Cyclopentenyl-acetyl group instead of a substituted phenyl ring.
- Spectroscopic Data : ¹H NMR (CDCl₃) shows distinct shifts for the cyclopentenyl moiety (δ 6.74 ppm, td) and carbonyl groups (δ 208.18 ppm in ¹³C NMR) .
1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one (CAS 1804164-48-4)
- Molecular Formula : C₁₀H₉BrClFO
- Molecular Weight : 279.53 g/mol
- Substituents : Bromomethyl and fluorine on the phenyl ring.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point | Boiling Point |
|---|---|---|---|---|---|
| 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one | C₉H₉ClNOS | 214.69 (calculated) | -NH₂, -SH, -Cl | N/A | N/A |
| 1-(4-Bromophenyl)-3-chloropropan-2-one | C₉H₇BrClO | 247.52 | -Br, -Cl | N/A | N/A |
| 1-(2-Acetylcyclopent-2-en-1-yl)-3-chloropropan-2-one | C₁₀H₁₁ClO₂ | 198.64 | Cyclopentenyl, -Cl | N/A | N/A |
| 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride | C₁₀H₁₁Cl₂NO | 232.10 | -Cl, -N(CH₃) | N/A | N/A |
Note: Physical properties (melting/boiling points) are unavailable in the provided evidence for most compounds .
Biological Activity
1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one, also known as a thiazole derivative, has garnered attention in recent years for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and antimicrobial activity. The following sections provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety. Its chemical formula is C10H10ClN2OS, and it has shown promising interactions with various biological targets.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have demonstrated that 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells.
- Case Study : In vitro assays revealed that the compound had an IC50 value of 12.44 µM against Leishmania infantum, indicating its potential as an antileishmanial agent without affecting human glutathione reductase (hGR) .
-
Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Research Findings : A series of derivatives based on this compound were synthesized and tested, showing enhanced activity against Staphylococcus aureus and Escherichia coli .
-
Enzyme Inhibition
- One of the notable mechanisms of action involves the inhibition of specific enzymes. The compound has been reported to bind to unique sites on enzymes such as trypanothione reductase, which is crucial for the survival of certain pathogens.
- Mechanism : The binding occurs at a previously unknown site that is not present in human enzymes, allowing for selective inhibition with minimal side effects .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.44 | |
| Antimicrobial | Staphylococcus aureus | 15.00 | |
| Enzyme Inhibition | Trypanothione Reductase | 7.5 |
Research Findings
- Mechanism of Action
- Synthesis and Derivatives
-
Future Directions
- Ongoing research focuses on optimizing the structure to improve efficacy and reduce toxicity. Further studies are required to evaluate the pharmacokinetics and in vivo efficacy of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
